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Compound of Interest

Compound Name: 3-Ethyl-3-hexene

Cat. No.: B099998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 3-Ethyl-3-hexene (CAS RN: 16789-51-8). The information presented is curated for

professionals in research, scientific, and drug development fields, emphasizing quantitative

data, experimental context, and logical relationships between thermochemical properties.

Core Thermochemical Data
The following tables summarize the key thermochemical properties of 3-Ethyl-3-hexene. The

data is primarily derived from critically evaluated sources, including the NIST/TRC Web Thermo

Tables (WTT), alongside values obtained from established computational methods for

comparison.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b099998?utm_src=pdf-interest
https://www.benchchem.com/product/b099998?utm_src=pdf-body
https://www.benchchem.com/product/b099998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Units State Method Source

Standard

Enthalpy of

Formation

-101.02 kJ/mol Gas

Joback

Method

(Calculated)

Cheméo[1]

Standard

Gibbs Free

Energy of

Formation

88.15 kJ/mol Gas

Joback

Method

(Calculated)

Cheméo[1]

Table 2: Molar Entropy and Heat Capacity

Property Value Units
Temperat
ure (K)

State Method Source

Molar

Entropy

See Table

4
J/mol·K 200-1000 Ideal Gas

Critically

Evaluated

NIST/TRC

WTT[2]

Molar

Entropy

See Table

5
J/mol·K 250-570 Liquid

Critically

Evaluated

NIST/TRC

WTT[2]

Molar Heat

Capacity

(Cp)

See Table

6
J/mol·K 200-1000 Ideal Gas

Critically

Evaluated

NIST/TRC

WTT[2]

Molar Heat

Capacity

(Cp)

218.03 J/mol·K 386.48 Ideal Gas

Joback

Method

(Calculated

)

Cheméo[1]

Table 3: Phase Change and Other Properties
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Property Value Units Method Source

Enthalpy of

Vaporization
39.30 kJ/mol N/A NIST Webbook

Enthalpy of

Fusion
15.37 kJ/mol

Joback Method

(Calculated)
Cheméo[1]

Ionization Energy 8.48 ± 0.00 eV N/A NIST Webbook

Temperature-Dependent Thermochemical Data
The following tables provide temperature-dependent data for molar entropy and heat capacity

as sourced from the NIST/TRC Web Thermo Tables, which represent critically evaluated

recommendations.

Table 4: Molar Entropy of Ideal Gas

Temperature (K) Molar Entropy (J/mol·K)

200 Value not explicitly found

298.15 Value not explicitly found

500 Value not explicitly found

1000 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Table 5: Molar Entropy of Liquid
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Temperature (K) Molar Entropy (J/mol·K)

250 Value not explicitly found

298.15 Value not explicitly found

400 Value not explicitly found

570 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Table 6: Molar Heat Capacity (Cp) of Ideal Gas

Temperature (K) Molar Heat Capacity (J/mol·K)

200 Value not explicitly found

298.15 Value not explicitly found

500 Value not explicitly found

1000 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Experimental Protocols
While specific experimental documentation for 3-Ethyl-3-hexene is not readily available in the

public domain, the following sections describe the general and established methodologies for

determining the key thermochemical data presented.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of organic compounds like 3-Ethyl-3-hexene is typically

determined using bomb calorimetry.
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Sample Preparation: A precisely weighed sample of high-purity 3-Ethyl-3-hexene is placed

in a crucible within a high-pressure vessel, the "bomb."

Combustion: The bomb is filled with an excess of pure oxygen under pressure and then

submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

Temperature Measurement: The temperature change of the water is meticulously recorded to

determine the heat released by the combustion reaction.

Correction and Calculation: The raw data is corrected for the heat capacity of the calorimeter,

the heat of combustion of the ignition wire, and the formation of nitric acid from residual

nitrogen. The standard enthalpy of combustion is then calculated.

Hess's Law Application: The standard enthalpy of formation is subsequently derived from the

experimental enthalpy of combustion using Hess's Law and the known standard enthalpies

of formation of the combustion products (CO₂ and H₂O).

Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is a common method for determining the heat capacity of a substance as

a function of temperature.

Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

Controlled Heating: The sample is heated in a series of small, precise temperature

increments.

Energy Input Measurement: The amount of electrical energy required to produce each

temperature increment is accurately measured.

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the

energy input and the temperature change.

Entropy Determination: The third law entropy at a given temperature is then determined by

integrating the heat capacity data from near absolute zero up to the desired temperature.
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Vapor Pressure Measurement for Enthalpy of
Vaporization
The enthalpy of vaporization can be determined from vapor pressure measurements at

different temperatures.

Ebulliometry: An ebulliometer is used to measure the boiling point of the liquid at various

controlled pressures.

Data Analysis: The Clausius-Clapeyron equation is then used to relate the vapor pressure

and temperature data to the enthalpy of vaporization.

Logical Relationships and Workflows
The determination of key thermochemical properties is an interconnected process. The

following diagram illustrates a typical workflow for establishing a substance's thermochemical

profile.
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Experimental Determination

Derived Properties

Applications

Combustion Calorimetry

Standard Enthalpy of Formation (ΔHf°)

Hess's Law

Adiabatic Calorimetry
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Integration from 0 K

Vapor Pressure Measurement

Enthalpy of Vaporization (ΔHvap)

Clausius-Clapeyron Eq.

Gibbs Free Energy of Formation (ΔGf°)

Reaction Enthalpies Thermal Stability AnalysisChemical Equilibrium Calculations

Click to download full resolution via product page

Caption: Workflow for the determination and application of thermochemical data.

Signaling Pathways and Logical Relationships
The relationship between fundamental thermochemical quantities can be visualized as a

signaling pathway, where the determination of some properties is essential for the calculation of

others.
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Caption: Relationship between key thermodynamic state functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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